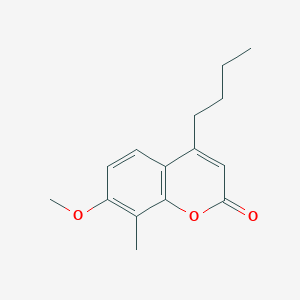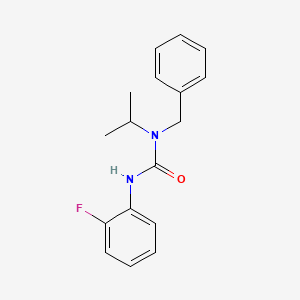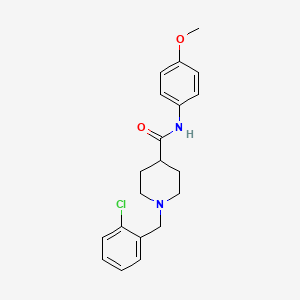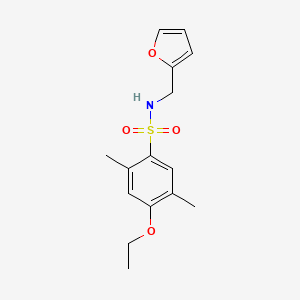
4-butyl-7-methoxy-8-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butyl-7-methoxy-8-methyl-2H-chromen-2-one, also known as Scopoletin, is a natural compound found in several plants, including Artemisia annua, Eryngium foetidum, and Scoparia dulcis. Scopoletin has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties.
科学的研究の応用
4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
作用機序
The mechanism of action of 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one is not fully understood. However, it has been suggested that 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.
Biochemical and Physiological Effects:
4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has also been found to possess antioxidant properties, which protect cells from oxidative stress. Additionally, 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has been shown to possess antitumor properties by inhibiting the growth of cancer cells.
実験室実験の利点と制限
4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has several advantages for use in lab experiments. It is a natural compound found in several plants, making it readily available. It is also relatively inexpensive and easy to synthesize. However, 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has some limitations for use in lab experiments. It is not very water-soluble, making it difficult to use in aqueous solutions. Additionally, 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has low bioavailability, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one. One area of research is the development of more efficient synthesis methods for 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one. Another area of research is the investigation of 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one's potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, the mechanism of action of 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one needs to be further elucidated to understand its biological activities fully. Finally, the development of more effective delivery methods for 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one may enhance its bioavailability and effectiveness in vivo.
Conclusion:
In conclusion, 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one is a natural compound found in several plants with various biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has several advantages for use in lab experiments, including its availability and affordability. However, it also has some limitations, including its low bioavailability. Future research on 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one should focus on the development of more efficient synthesis methods, investigation of its potential use in the treatment of various diseases, and the elucidation of its mechanism of action.
合成法
4-butyl-7-methoxy-8-methyl-2H-chromen-2-one can be synthesized using various methods, including the extraction from natural sources and chemical synthesis. The extraction method involves the isolation of 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one from plants using solvents such as methanol, ethanol, or chloroform. Chemical synthesis involves the reaction of coumarin with butyric acid, followed by methylation and alkylation to form 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one.
特性
IUPAC Name |
4-butyl-7-methoxy-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-4-5-6-11-9-14(16)18-15-10(2)13(17-3)8-7-12(11)15/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVIBTYUKXUQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-chlorobenzyl)oxy]-N-(4-fluorophenyl)-3-methoxybenzamide](/img/structure/B4934275.png)


![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B4934293.png)
![methyl ({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)acetate](/img/structure/B4934300.png)
![2-methoxy-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4934305.png)
![N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4934313.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4934326.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4934335.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4934346.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4934354.png)
![methyl 6-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B4934358.png)